

In-Depth Technical Guide: Disperse Yellow 3

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Compound of Interest

Compound Name: Disperse Yellow 3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and toxicological profile of **Disperse Yellow 3** (C.I. 11855). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Properties

Disperse Yellow 3 is a monoazo dye.^{[1][2]} Its IUPAC name is N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide.^[3]

Table 1: Chemical and Physical Properties of **Disperse Yellow 3**

Property	Value	Reference(s)
IUPAC Name	N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide	[3]
CAS Number	2832-40-8	[1]
Molecular Formula	C ₁₅ H ₁₅ N ₃ O ₂	[3]
Molecular Weight	269.30 g/mol	[3]
Melting Point	192-195 °C (decomposes)	[1]
Solubility	Soluble in acetone, ethanol, and benzene. Low solubility in water (1.5–6.1 mg/L at 60°C).	[1]
Standard Solid Enthalpy of Combustion ($\Delta_c H^\circ_{\text{solid}}$)	-7799.00 \pm 14.00 kJ/mol	[4]
Solid Phase Enthalpy of Formation ($\Delta_f H^\circ_{\text{solid}}$)	-247.00 \pm 14.00 kJ/mol	[4]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	87.73 kJ/mol	[4]

Synthesis of Disperse Yellow 3

The traditional synthesis of **Disperse Yellow 3** involves a diazotization and coupling reaction. [1] A more modern, solvent-free approach has also been developed.

Experimental Protocol: Traditional Synthesis

The first reported synthesis of **Disperse Yellow 3** was by Fischer and Müller in 1926.[1] The process involves the following steps:

- **Diazotization of 4-aminoacetanilide:** 4-aminoacetanilide is treated with a source of nitrous acid, typically sodium nitrite in an acidic medium, to form the corresponding diazonium salt.

- Coupling Reaction: The resulting diazonium salt is then coupled with p-cresol (4-methylphenol) to yield **Disperse Yellow 3**.[\[1\]](#)

Experimental Protocol: Solvent-Free Synthesis

A more recent, environmentally friendly method avoids the use of high-boiling organic solvents.[\[5\]](#)

- Reactant Mixture: 2-methyl-3-hydroxyquinoline-4-carboxylic acid and phthalic anhydride are added to a kneading device.[\[5\]](#)
- Condensation Reaction: The mixture is heated to 170-200°C with stirring to initiate a condensation reaction, which proceeds until no more gas is released.[\[5\]](#)
- Work-up: After cooling, the condensate is transferred to water, heated to 90-100°C for 1-3 hours, and then filtered. The resulting filter cake is washed with water to yield the disperse dye.[\[5\]](#)

Toxicological Profile

Disperse Yellow 3 has been evaluated for its toxicological properties, including mutagenicity and carcinogenicity.

Mutagenicity: Ames Test

The Ames test, a bacterial reverse mutation assay, is a common method to assess the mutagenic potential of chemical substances.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Bacterial Strains: Several strains of *Salmonella typhimurium* (e.g., TA98, TA100) and *Escherichia coli* (e.g., WP2 uvrA) with known mutations are used.[\[6\]](#)[\[9\]](#)
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S-9 mix), which is derived from rat liver homogenate, to simulate metabolic processes in mammals.[\[9\]](#)[\[10\]](#)
- Plate Incorporation Assay:

- The test compound (**Disperse Yellow 3**), the bacterial tester strain, and the S-9 mix (or buffer) are combined in molten top agar.[8]
- This mixture is poured onto a minimal glucose agar plate.[8]
- The plates are incubated at 37°C for 48-72 hours.[6]
- Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[9]

Carcinogenicity Studies in Rodents

Long-term feeding studies have been conducted by the National Toxicology Program (NTP) to evaluate the carcinogenic potential of **Disperse Yellow 3** in rats and mice.[11][12]

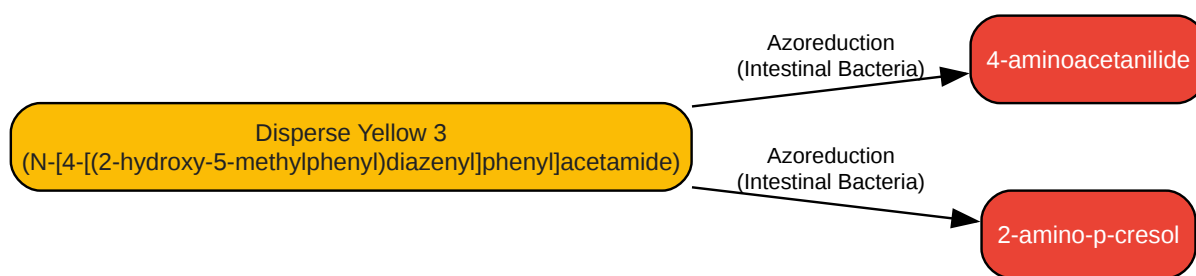
- Animal Models: Fischer 344 rats and B6C3F1 mice are used.[1][11]
- Administration: **Disperse Yellow 3** (with a purity of 87.6%) is administered in the feed at different concentrations for 103 weeks.[1][11]
 - Rats: 5,000 or 10,000 ppm[11][13]
 - Mice: 2,500 or 5,000 ppm[1]
- Observations: Animals are monitored for clinical signs of toxicity and tumor development. A complete histopathological examination is performed at the end of the study.[13]

Table 2: Summary of Carcinogenicity Findings

Species	Sex	Findings	Reference(s)
Rats (F344)	Male	Increased incidence of neoplastic nodules of the liver.	[11]
Female	No significant increase in tumors.	[11]	
Mice (B6C3F1)	Male	Increased incidence of alveolar/bronchiolar adenomas.	[1]
Female	Increased incidences of hepatocellular tumors and malignant lymphomas.	[1]	

Metabolic Pathway

The metabolism of azo dyes like **Disperse Yellow 3** is of toxicological importance as it can lead to the formation of potentially harmful aromatic amines through a process called azoreduction.[14][15] This reduction is primarily carried out by intestinal bacteria.[15]

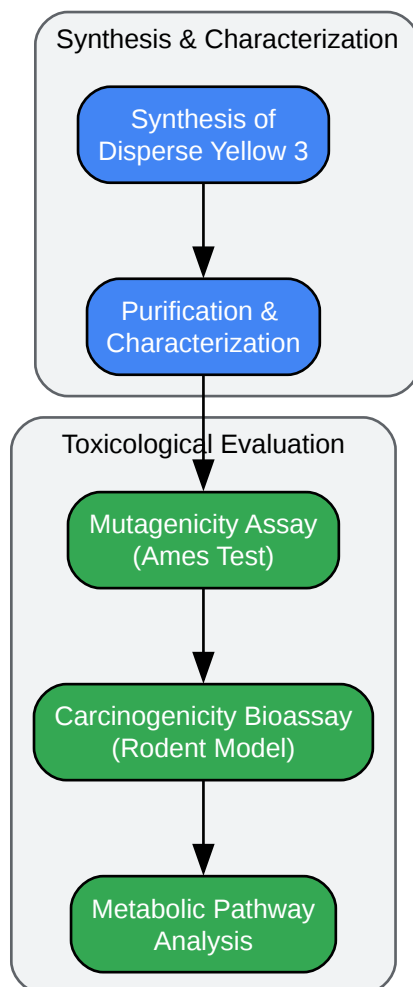


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Caption: Metabolic azoreduction of **Disperse Yellow 3**.

Experimental Workflows

The evaluation of **Disperse Yellow 3**'s toxicological profile follows a structured workflow, from initial synthesis and characterization to in-depth toxicological testing.



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Caption: General experimental workflow for **Disperse Yellow 3** evaluation.

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